molecular formula C8H8N2O3 B1407103 1-(5-Methyl-3-nitropyridin-2-yl)ethanone CAS No. 1416713-47-7

1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Cat. No. B1407103
M. Wt: 180.16 g/mol
InChI Key: QMLOSTIUYSOGEK-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8N2O3 . It is used in various scientific research and has a molecular weight of 180.16 g/mol.


Synthesis Analysis

The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone consists of a pyridine ring substituted with a methyl group at the 5th position and a nitro group at the 3rd position. An ethanone group is attached to the 1st position of the pyridine ring .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone include its molecular weight, density, melting point, boiling point, and molecular formula .

Scientific Research Applications

Chemical Transformations

  • Hydrazinolysis and Oxidation : The compound undergoes hydrazinolysis, leading to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. Its structure was confirmed by synthesizing from 3-acetyl-1H-pyrazole and comparing IR and 1H NMR spectra. Further oxidation with potassium permanganate yields 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).

Synthesis of Anticancer Intermediates

  • Formation of Anticancer Drug Intermediates : The compound serves as an intermediate for anticancer drugs. A high-yield synthetic method has been established, involving multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine. The structure of the synthesized product is confirmed by 1H NMR (Zhang, Lai, Feng, & Xu, 2019).

Synthesis of Derivatives for Antibacterial and Antifungal Activities

  • Production of Arylsulfonamide-Based Derivatives : The compound is used in synthesizing new arylsulfonamide-based derivatives. These derivatives exhibit significant antibacterial and antifungal activities against various bacterial strains and fungal species (Kumar & Vijayakumar, 2017).

Antitumor Activity Studies

  • Investigation of Antitumor Properties : Derivatives of this compound have shown antitumor activity in mice. The structural modifications impact their biological activity, demonstrating potential as antimitotic agents (Temple, Rener, Waud, & Noker, 1992).

Synthesis of Tetrazole Derivatives for Antimicrobial Activity

  • Creation of Tetrazole Derivatives : Tetrazole derivatives of the compound have been synthesized and screened for their antimicrobial activities. Some derivatives displayed potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).

Molecular Property Prediction and Antistaphylococcal Activity

properties

IUPAC Name

1-(5-methyl-3-nitropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-3-7(10(12)13)8(6(2)11)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLOSTIUYSOGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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